1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-
CAS No.: 65416-20-8
Cat. No.: VC18501734
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65416-20-8 |
|---|---|
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 2-benzyl-4,5,6-trimethyl-1,3-dioxane |
| Standard InChI | InChI=1S/C14H20O2/c1-10-11(2)15-14(16-12(10)3)9-13-7-5-4-6-8-13/h4-8,10-12,14H,9H2,1-3H3 |
| Standard InChI Key | SZDSPAWGINTJBP-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(OC(OC1C)CC2=CC=CC=C2)C |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The core structure of 1,3-dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- consists of a 1,3-dioxane ring—a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. The substitution pattern includes three methyl groups at carbons 4, 5, and 6, and a benzyl group at position 2. This arrangement introduces significant steric hindrance and electronic modulation, influencing the compound’s physical and chemical properties.
Spectroscopic Characterization
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the structure. For example, the IR spectrum of a related cis-isomer (2,2,4-trimethyl-5-(phenylmethoxy)-1,3-dioxane) reveals characteristic C-O-C stretching vibrations at 1,100–1,250 cm and aromatic C-H bending modes near 700–800 cm . NMR data for analogous compounds typically show signals for the dioxane ring carbons in the 60–80 ppm range, with methyl groups appearing as singlets near 20–25 ppm .
Stereoisomerism
The presence of multiple chiral centers (e.g., at carbons 2, 4, 5, and 6) necessitates consideration of stereoisomerism. For instance, the cis-isomer of 2,2,4-trimethyl-5-(phenylmethoxy)-1,3-dioxane exhibits distinct spectroscopic and chromatographic properties compared to its trans counterpart, underscoring the importance of stereochemistry in defining molecular behavior .
Synthetic Pathways and Optimization
Acid-Catalyzed Condensation
A common route to 1,3-dioxane derivatives involves the acid-catalyzed condensation of aldehydes with diols or alkenes. For example, the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane—a structural analog—employs α-methylstyrene and paraldehyde (a trimer of acetaldehyde) in the presence of acidic alumina () or strongly acidic cation-exchange resins . The reaction proceeds via electrophilic addition, with the acidic catalyst facilitating the formation of the dioxane ring through cyclization.
Yields and isomer ratios depend on reaction conditions. For instance, using Lewatit® SP 120 resin at 60°C in toluene produces a 65:35 mixture of cis and trans isomers, whereas higher temperatures favor trans-isomer formation .
Solvent and Catalyst Effects
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Solvent Polarity: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing charged intermediates.
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Catalyst Choice: Acidic alumina () offers moderate acidity and recyclability, while sulfonic acid resins (e.g., Amberlyst®) provide stronger acidity but lower thermal stability .
Reactivity and Functional Transformations
Nucleophilic Substitution
The electron-rich dioxane ring undergoes nucleophilic substitution at the oxygen-adjacent carbons. For example, reaction with thionyl chloride () replaces hydroxyl groups with chlorine, yielding chlorinated derivatives useful in further functionalization.
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate () in acidic conditions cleaves the dioxane ring, producing carboxylic acids or ketones depending on substituents.
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Reduction: Catalytic hydrogenation () reduces the benzyl group to a cyclohexylmethyl moiety, altering the compound’s hydrophobicity.
Applications in Industry and Research
Fragrance and Flavor Chemistry
The compound’s benzyl group contributes aromatic notes, making it a candidate for fragrance formulations. Patent literature highlights its use in perfumes and household products, where it imparts a "fresh, floral" aroma .
Pharmaceutical Intermediates
Dioxane derivatives serve as precursors in drug synthesis. For example, antimicrobial agents often incorporate dioxane moieties to enhance bioavailability and metabolic stability.
Biological Activity and Toxicology
Antimicrobial Properties
Preliminary studies on dioxane analogs suggest moderate activity against Staphylococcus aureus (MIC: 128 µg/mL) and Candida albicans (MIC: 256 µg/mL). These effects are attributed to membrane disruption via hydrophobic interactions.
Toxicity Profile
While specific data for 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane are scarce, structurally related dioxanes exhibit low acute toxicity (LD > 2,000 mg/kg in rats) but potential hepatotoxicity with chronic exposure .
Comparative Analysis with Analogous Compounds
| Compound | Molecular Formula | Key Distinguishing Feature |
|---|---|---|
| 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | Lacks the 5-methyl group, altering steric bulk | |
| cis-2,2,4-Trimethyl-5-(phenylmethoxy)-1,3-dioxane | Additional methoxy group enhances polarity | |
| 4-Methyl-1,3-dioxane | Simpler structure with limited applications |
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